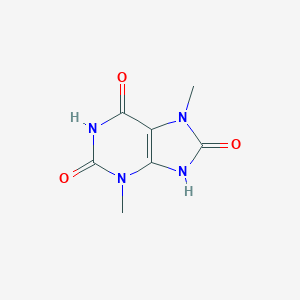

3,7-Dimethyluric Acid

Description

This compound has been reported in Cunila with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-9H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLZLHKHNBLLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156769 | |

| Record name | 3,7-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,7-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13087-49-5 | |

| Record name | 3,7-Dimethyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIMETHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR195N9E9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Theobromine to 3,7-Dimethyluric Acid: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthetic pathway converting theobromine (B1682246) (3,7-dimethylxanthine) into its metabolite, 3,7-dimethyluric acid. Theobromine, a prominent methylxanthine found in cocoa and chocolate products, undergoes hepatic metabolism, and understanding this process is crucial for assessing its pharmacological and toxicological profile. This document details the enzymatic reactions, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating this metabolic pathway.

Core Signaling Pathway: Theobromine Metabolism

The conversion of theobromine to this compound is a two-step process primarily occurring in the liver. The initial and rate-limiting step is the C8-hydroxylation of theobromine, catalyzed by cytochrome P450 (CYP) enzymes. Subsequently, the intermediate is converted to this compound.

The primary enzymes implicated in the C8-hydroxylation of theobromine are CYP1A2 and CYP2E1.[1] Studies utilizing human liver microsomes and recombinant CYP enzymes have demonstrated that CYP2E1 is almost exclusively responsible for the conversion of theobromine to this compound.[1] While CYP1A2 is involved in the N-demethylation of theobromine to 7-methylxanthine, its role in the formation of this compound is considered minimal.[1]

The second step of the pathway involves the oxidation of the hydroxylated intermediate to this compound. While not explicitly detailed for this specific reaction in the provided context, the analogous conversion of other xanthines to uric acid derivatives is mediated by xanthine (B1682287) oxidase/dehydrogenase.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on theobromine metabolism, providing insights into enzyme kinetics and the relative contributions of different CYP isoforms.

Table 1: Kinetic Parameters of Recombinant Human CYP Enzymes for Theobromine Metabolism

| Enzyme | Metabolite | Apparent Km (mM) |

| CYP1A2 | 7-Methylxanthine | 4.2 |

| CYP2E1 | 7-Methylxanthine | 3.4 |

Data sourced from a study on human hepatic theobromine metabolism.[1]

Table 2: Inhibition of Theobromine Metabolism in Human Liver Microsomes

| Inhibitor (Target Enzyme) | Metabolite | Approximate Inhibition (%) |

| Diethyldithiocarbamate (CYP2E1) | 3-Methylxanthine | 55-60 |

| Diethyldithiocarbamate (CYP2E1) | 7-Methylxanthine | 35-55 |

| Diethyldithiocarbamate (CYP2E1) | This compound | 85 |

| 4-Nitrophenol (CYP2E1) | 3-Methylxanthine | 55-60 |

| 4-Nitrophenol (CYP2E1) | 7-Methylxanthine | 35-55 |

| 4-Nitrophenol (CYP2E1) | This compound | 85 |

| Furafylline (CYP1A2) | 7-Methylxanthine | 0-65 |

Data reflects the percentage decrease in the formation of theobromine metabolites in the presence of selective CYP inhibitors.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis from theobromine.

In Vitro Metabolism of Theobromine using Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of theobromine in human liver microsomes.

Materials:

-

Human liver microsomes (pooled or from individual donors)

-

Theobromine solution (in a suitable solvent, e.g., DMSO)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Terminating solvent (e.g., acetonitrile (B52724) or methanol)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer, and the theobromine solution at the desired concentration. The final volume should be pre-determined (e.g., 200 µL).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH to the incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding a cold terminating solvent (e.g., 2 volumes of acetonitrile). This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of theobromine and its metabolites.

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector or a mass spectrometer (MS).

-

A C18 reversed-phase column is commonly used.

Mobile Phase:

-

A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small percentage of acid like formic acid or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).

-

The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition over time).

General Procedure:

-

Sample Preparation: The supernatant collected from the in vitro metabolism assay is typically injected directly or after appropriate dilution.

-

Injection: Inject a fixed volume of the sample onto the HPLC column.

-

Chromatographic Separation: The analytes are separated on the C18 column based on their hydrophobicity. Theobromine and its metabolites will elute at different retention times.

-

Detection:

-

UV Detection: Monitor the column effluent at a wavelength where theobromine and its metabolites absorb, typically around 270-280 nm.

-

Mass Spectrometry (MS) Detection: An MS detector provides higher selectivity and sensitivity, allowing for the confirmation of the identity of the metabolites based on their mass-to-charge ratio (m/z).

-

-

Quantification: Create a standard curve using known concentrations of authentic this compound standard. The concentration of the metabolite in the experimental samples is then determined by comparing its peak area to the standard curve.

Conclusion

The biosynthesis of this compound from theobromine is a key metabolic pathway mediated primarily by the cytochrome P450 enzyme CYP2E1. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in pharmacology, toxicology, and drug development to further investigate the metabolism of theobromine and its implications for human health. The provided methodologies can be adapted and optimized for specific research questions, contributing to a deeper understanding of methylxanthine metabolism.

References

The Role of 3,7-Dimethyluric Acid in Caffeine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation, metabolic fate, and analytical determination of 3,7-dimethyluric acid, a key metabolite in the complex pathway of caffeine (B1668208) metabolism. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the enzymatic processes involved, quantitative metabolic data, and explicit experimental protocols for its study.

Introduction: The Metabolic Journey of Caffeine

Caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. The biotransformation of caffeine results in a diverse array of metabolites, with the major initial pathways involving demethylation to paraxanthine, theobromine (B1682246), and theophylline. This compound emerges as a downstream product, primarily arising from the oxidation of theobromine (3,7-dimethylxanthine). Understanding the complete metabolic profile of caffeine, including the formation of metabolites like this compound, is crucial for assessing its physiological effects, inter-individual variability in metabolism, and potential drug interactions.

The Formation and Significance of this compound

This compound is an oxopurine metabolite formed through the C8-oxidation of theobromine. Theobromine itself is a significant primary metabolite of caffeine, accounting for approximately 12% of the initial caffeine dose in humans[1]. The subsequent conversion of theobromine to this compound is a minor pathway in humans, with about 1-5% of a theobromine dose being excreted as this metabolite.

The primary enzyme responsible for the demethylation of caffeine to its main metabolites, including theobromine, is cytochrome P450 1A2 (CYP1A2) . This enzyme is also implicated in the further metabolism of theobromine. While CYP1A2 is a key player, other enzymes may also contribute to the overall metabolic cascade.

Quantitative Data on Caffeine and Theobromine Metabolism

The following tables summarize the quantitative data on the urinary excretion of caffeine and theobromine metabolites in humans, providing a clear comparison of the relative importance of different metabolic pathways.

Table 1: Urinary Excretion of Caffeine and its Primary Metabolites in Humans

| Metabolite | Abbreviation | Percentage of Ingested Caffeine Dose |

| Paraxanthine | PX | ~84% |

| Theobromine | TB | ~12% |

| Theophylline | TP | ~4% |

Data compiled from various pharmacokinetic studies.

Table 2: Urinary Excretion Profile of Theobromine Metabolites in Humans

| Metabolite | Abbreviation | Percentage of Ingested Theobromine Dose |

| 7-Methylxanthine | 7-MX | 21.5% |

| 3-Methylxanthine | 3-MX | 6.2% |

| This compound | 3,7-DMU | 4.5% |

| Unchanged Theobromine | TB | 6.3% |

Data represents a summary from studies investigating theobromine metabolism.

Signaling and Metabolic Pathways

The metabolic transformation of caffeine is a multi-step process involving several key enzymes. The following diagram illustrates the primary pathway leading to the formation of this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and related caffeine metabolites in biological matrices, as well as an in vitro protocol for studying theobromine metabolism.

Analysis of Caffeine Metabolites in Urine by HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of caffeine and its major metabolites in human urine.

5.1.1. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 3000 x g for 10 minutes to remove particulate matter.

-

To 1 mL of the supernatant, add an internal standard (e.g., 7-(β-hydroxypropyl)theophylline).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the urine sample.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: 280 nm.

Analysis of this compound in Plasma by LC-MS/MS

This protocol details a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

5.2.1. Sample Preparation

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled this compound) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5.2.2. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A suitable C18 or HILIC column for polar compound retention.

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

In Vitro Metabolism of Theobromine using Human Liver Microsomes

This protocol outlines an in vitro experiment to study the conversion of theobromine to this compound using human liver microsomes.

5.3.1. Incubation Procedure

-

Prepare a reaction mixture in a microcentrifuge tube on ice containing:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

Theobromine (substrate, at various concentrations to determine kinetics)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant for the presence of this compound using the LC-MS/MS method described above.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of a typical in vitro metabolism study and the subsequent analytical workflow for metabolite identification and quantification.

Conclusion

This compound is an integral, albeit minor, component of the caffeine metabolic network. Its formation via the oxidation of theobromine, primarily mediated by CYP1A2, highlights the complexity of xenobiotic biotransformation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuances of caffeine metabolism, explore potential enzymatic pathways, and develop robust analytical methods for its comprehensive assessment. A thorough understanding of these metabolic pathways is essential for advancing our knowledge of the physiological effects of caffeine and for the development of safer and more effective therapeutic agents.

References

3,7-Dimethyluric Acid: A Technical Guide to its Role as a Metabolite of Dietary Methylxanthines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-dimethyluric acid, a significant metabolite of the dietary methylxanthines theobromine (B1682246) and theophylline (B1681296). The document details the metabolic pathways, involved enzymes, and quantitative data related to its formation and excretion. Furthermore, it offers detailed experimental protocols for the analysis of this compound in biological matrices and discusses the influence of genetic polymorphisms on methylxanthine metabolism. This guide is intended to be a valuable resource for researchers and professionals in pharmacology, toxicology, and drug development.

Introduction

Methylxanthines, such as caffeine (B1668208), theobromine, and theophylline, are widely consumed psychoactive substances found in beverages like coffee, tea, and cocoa products. Their metabolism in the human body is a complex process involving a series of enzymatic reactions, primarily in the liver, leading to the formation of numerous metabolites. One such metabolite is this compound (3,7-DMU), a derivative of uric acid. While not a primary metabolite of caffeine, it is a notable product of theobromine and theophylline metabolism.[1] Understanding the formation and fate of this compound is crucial for a complete picture of methylxanthine pharmacokinetics and for assessing potential physiological effects.

Metabolic Pathways of Dietary Methylxanthines

The biotransformation of dietary methylxanthines is a multi-step process predominantly carried out by cytochrome P450 (CYP) enzymes, with CYP1A2 playing a major role, and to a lesser extent, CYP2E1.[2][3] Xanthine oxidase is another key enzyme involved in the final oxidation steps.[4]

Theobromine Metabolism

Theobromine (3,7-dimethylxanthine) is a primary methylxanthine found in cocoa. Its metabolism leads to several metabolites, with this compound being a direct oxidation product.[4] The major metabolic routes for theobromine in humans are N-demethylation to 7-methylxanthine (B127787) and 3-methylxanthine.[5] A smaller fraction of theobromine is oxidized to this compound.[5]

Theophylline Metabolism

Theophylline (1,3-dimethylxanthine), another dietary methylxanthine, also contributes to the body's pool of this compound, although it is structurally an isomer of theobromine. The primary metabolic pathway for theophylline is 8-hydroxylation to 1,3-dimethyluric acid, a reaction also catalyzed by CYP1A2 and CYP2E1.[2][6]

Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed methylxanthine. Its metabolism is more complex, with the initial step being demethylation to one of three dimethylxanthines: paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[7] While theobromine and theophylline are minor products of caffeine demethylation, their subsequent metabolism contributes to the formation of this compound.[7]

Quantitative Data

The quantitative disposition of methylxanthine metabolites is crucial for understanding their physiological impact. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Parent Methylxanthines in Humans

| Compound | Half-life (t½) | Plasma Clearance (CL) | Volume of Distribution (Vd) |

| Caffeine | 2.5 - 5 hours | 1.3 ± 0.4 ml/min/kg | - |

| Theobromine | 6 - 8 hours | 113.8 ± 6.8 ml/min | 59.9 ± 7.8 L |

| Theophylline | 6.2 hours | 0.93 ml/min/kg | 0.44 L/kg |

Table 2: Urinary Excretion of Theobromine and its Metabolites in Humans

| Metabolite | Percentage of Total Urinary Metabolites |

| 7-Methylxanthine | 34 - 48% |

| Unchanged Theobromine | 21% |

| 3-Methylxanthine | 20 - 21% |

| 7-Methyluric acid | 7 - 12% |

| 6-amino-5-[N-methylformylamino]-1-methyluracil | 6 - 9% |

| This compound | 1 - 1.3% |

Data based on studies of urinary excretion following theobromine administration.[5][8]

Experimental Protocols

Accurate quantification of this compound and other methylxanthine metabolites is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples

Protocol:

-

Sample Collection: Collect 24-hour urine samples and store them frozen at -20°C until analysis.

-

Initial Preparation: Thaw the urine sample. Take 1 mL of the urine sample and acidify it with 1 mL of phosphate buffer (pH 6.8).

-

Protein Precipitation: Add 1 mL of acetonitrile to the acidified urine, vortex, and then centrifuge for 10 minutes at 2500 rpm to precipitate proteins.[9]

-

SPE Column Conditioning: Condition a C18 SPE cartridge (500 mg, 3 mL) by washing it with 2 mL of methanol followed by 2 mL of water.[9]

-

Sample Loading: Pass the supernatant from the centrifuged sample through the conditioned SPE column.[9]

-

Drying: Dry the SPE column thoroughly.[9]

-

Elution: Elute the retained methylxanthines and their metabolites with 1 mL of methanol.[9]

-

Analysis: The eluate is now ready for analysis by HPLC or LC-MS/MS.

HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., LiChrosorb RP-18, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of an aqueous solution of 0.05% trifluoroacetic acid (Solvent A) and acetonitrile (Solvent B).[10]

-

Detection: UV detection at 275 nm is optimal for most methylxanthines, including this compound.[9]

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of this compound and other methylxanthine standards.

LC-MS/MS Analysis

For higher sensitivity and specificity, LC-MS/MS is the preferred method.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for methylxanthines.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte. For this compound, a common transition is m/z 197.1 -> [fragment ion].[11]

-

Internal Standards: The use of stable isotope-labeled internal standards is recommended for accurate quantification to correct for matrix effects and variations in instrument response.

Genetic Polymorphisms and Their Impact

The activity of the enzymes responsible for methylxanthine metabolism, particularly CYP1A2 and N-acetyltransferase 2 (NAT2), can vary significantly among individuals due to genetic polymorphisms.[12]

-

CYP1A2: Variations in the CYP1A2 gene can classify individuals as "fast" or "slow" metabolizers of caffeine and other substrates. This can influence the rate of formation of the primary dimethylxanthine metabolites and, consequently, the downstream metabolites like this compound.

-

NAT2: The NAT2 gene polymorphism affects the activity of N-acetyltransferase 2, an enzyme involved in the metabolism of paraxanthine. This can indirectly influence the overall metabolic profile of caffeine.

Conclusion

This compound is a consistent, albeit minor, metabolite of dietary theobromine and theophylline. Its formation is intrinsically linked to the broader metabolic pathways of all major dietary methylxanthines. The quantification of this compound, alongside other metabolites, provides valuable insights into an individual's methylxanthine metabolism, which can be influenced by genetic factors. The experimental protocols outlined in this guide offer a robust framework for the accurate analysis of this and other related compounds, aiding in further research into the complex interplay between diet, genetics, and drug metabolism.

References

- 1. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]

- 4. Caffeine clearance and biotransformation in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 10. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Biological Significance of 3,7-Dimethyluric Acid in Humans: An In-Depth Technical Guide

Abstract

3,7-Dimethyluric acid (3,7-DMU), a methyl derivative of uric acid, is a key metabolite in human physiology, primarily arising from the hepatic metabolism of the dietary methylxanthines theobromine (B1682246) and caffeine[1][2]. Found in human urine, its presence and concentration are direct indicators of the intake and metabolic processing of common dietary components such as chocolate, coffee, and tea[1]. While not known to possess significant intrinsic biological activity, the study of this compound is of considerable importance in the fields of clinical chemistry, pharmacology, and nutritional science. Its quantification serves as a valuable biomarker for assessing the activity of key drug-metabolizing enzymes, understanding individual variations in xenobiotic metabolism, and potentially linking dietary habits to certain pathological conditions[1]. This technical guide provides a comprehensive overview of the biological significance of this compound in humans, detailing its metabolic pathways, quantitative data in human populations, and the experimental protocols for its analysis.

Introduction

This compound is an oxopurine, structurally a 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at the N-3 and N-7 positions[3]. In humans, it is an endogenous metabolite derived from exogenous precursors, namely theobromine (3,7-dimethylxanthine) and, to a lesser extent, caffeine (B1668208) (1,3,7-trimethylxanthine)[1][3]. Theobromine is the principal alkaloid in cocoa and chocolate, while caffeine is abundant in coffee, tea, and many soft drinks[4][5]. The biological significance of this compound is therefore intrinsically linked to the metabolism of these widely consumed dietary compounds.

Metabolic Pathways Involving this compound

The formation of this compound is a downstream event in the complex metabolic network of methylxanthines. The primary pathway involves the oxidation of theobromine.

Theobromine Metabolism

Theobromine, absorbed from the gastrointestinal tract, undergoes hepatic metabolism. A key step in its biotransformation is the oxidation at the C8 position, catalyzed by xanthine (B1682287) dehydrogenase/oxidase, to form this compound. This is a significant route for theobromine clearance.

Caffeine Metabolism

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 through a series of demethylations to paraxanthine, theobromine, and theophylline[5]. The theobromine formed from caffeine metabolism can then be further oxidized to this compound[6].

The following diagram illustrates the central role of this compound in the metabolic cascade of theobromine and caffeine.

References

The Discovery and History of 3,7-Dimethyluric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyluric acid, a significant metabolite of theobromine (B1682246) and a minor metabolite of caffeine (B1668208), holds a key position in the study of methylxanthine metabolism. Its presence and concentration in biological fluids are indicative of the metabolic pathways of these widely consumed alkaloids. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological relevance of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its metabolic pathway, to serve as a valuable resource for researchers in pharmacology, drug development, and metabolic studies.

Introduction

This compound, systematically named 3,7-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, is an oxopurine and a member of the xanthine (B1682287) class of organic compounds.[1][2] As a downstream metabolite of theobromine and caffeine, its study is integral to understanding the pharmacokinetics of these common stimulants.[3] This document details the historical context of its discovery within the broader field of purine (B94841) chemistry, its key physicochemical characteristics, and its metabolic fate.

History of Discovery

While a singular definitive publication detailing the first isolation or synthesis of this compound is not readily apparent in contemporary databases, its discovery is intrinsically linked to the foundational work on purine chemistry by Hermann Emil Fischer and Wilhelm Traube at the turn of the 20th century.

Emil Fischer, a Nobel laureate, was instrumental in elucidating the structures of numerous purines, including uric acid, xanthine, caffeine, and theobromine, between 1881 and 1882.[4][5] His work established the fundamental chemical framework of this class of compounds.

Concurrently, Wilhelm Traube developed a versatile method for synthesizing purine derivatives, now known as the Traube purine synthesis, first published in 1900.[1] This synthetic route, which involves the cyclization of a substituted diaminopyrimidine with a one-carbon unit, provided a rational approach to creating a wide array of purine structures and remains a cornerstone of purine chemistry.[2][3] The chemical principles established by Fischer and the synthetic methodologies developed by Traube laid the essential groundwork for the eventual identification and synthesis of methylated uric acid derivatives like this compound.

The biological significance of this compound was later uncovered through studies on the metabolism of methylxanthines. It was identified as a urinary metabolite of theobromine, formed through the action of xanthine oxidase.[5] Its presence, albeit in smaller quantities, in the metabolic cascade of caffeine has also been confirmed.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₈N₄O₃ | [6] |

| Molecular Weight | 196.16 g/mol | [6] |

| IUPAC Name | 3,7-dimethyl-9H-purine-2,6,8-trione | [6] |

| Synonyms | 3,7-DMU, Oxytheobromine | [6] |

| CAS Number | 13087-49-5 | [6] |

| Physical Description | Solid | [6] |

| Melting Point | ≥300 °C | [7] |

| logP | -1.33 | [6] |

| pKa (strongest acidic) | 8.13 | [8] |

| pKa (strongest basic) | -6.02 | [8] |

| Collision Cross Section | 133.95 Ų ([M-H]⁻) | [6] |

| Polar Surface Area | 81.75 Ų | [8] |

Metabolic Pathway

This compound is primarily formed in humans from the metabolism of theobromine. Theobromine, a major alkaloid in cocoa and a metabolite of caffeine, is oxidized at the C8 position by the enzyme xanthine dehydrogenase/oxidase to yield this compound.[5][9]

Experimental Protocols

Synthesis of this compound via Traube Purine Synthesis (Generalized Protocol)

The Traube purine synthesis provides a versatile method for the synthesis of purine derivatives.[1][2][3] A generalized protocol adaptable for the synthesis of this compound is outlined below, starting from a suitably substituted pyrimidine.

Principle: This synthesis involves the nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) derivative, followed by reduction of the nitroso group to an amino group, and subsequent ring closure with a one-carbon source to form the imidazole (B134444) ring of the purine.

Materials:

-

4-amino-1,3-dimethyl-2,6-dioxopyrimidine (or a similar precursor)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) or other reducing agent

-

Formic acid (HCOOH) or a derivative (e.g., chlorocarbonic ester)

-

Appropriate solvents (e.g., water, ethanol)

Procedure:

-

Nitrosation: Dissolve the starting 4-aminopyrimidine (B60600) derivative in an acidic solution (e.g., dilute HCl). Cool the solution in an ice bath and add a solution of sodium nitrite dropwise with stirring. The formation of a colored precipitate (the 5-nitroso derivative) indicates the progression of the reaction.

-

Reduction: Isolate the 5-nitroso derivative by filtration and wash with cold water. Suspend the product in a suitable solvent and add a reducing agent, such as ammonium sulfide, to reduce the nitroso group to an amino group, yielding a 4,5-diaminopyrimidine (B145471) derivative.

-

Ring Closure: Isolate the 4,5-diaminopyrimidine and react it with a one-carbon source, such as formic acid, under reflux conditions. This step facilitates the cyclization to form the fused imidazole ring, resulting in the purine scaffold of this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain pure this compound.

Quantification of this compound in Biological Fluids by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound and other methylxanthines in biological samples such as urine and plasma.[5]

Principle: This method utilizes reverse-phase HPLC to separate the analytes based on their polarity, followed by UV detection for quantification.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 3.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

This compound analytical standard

-

Internal standard (e.g., isocaffeine)

-

Solid-phase extraction (SPE) cartridges for sample clean-up

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the biological sample (e.g., urine, plasma) onto the cartridge.

-

Wash the cartridge with water to remove interfering hydrophilic compounds.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the prepared sample onto the column.

-

Run a gradient or isocratic elution program to separate this compound from other components. An example of a gradient could be starting with a low percentage of organic modifier and increasing it over time.

-

Detect the eluting compounds using a UV detector at a wavelength of approximately 280 nm.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, using the internal standard to correct for variations in extraction and injection.

-

Conclusion

This compound, a metabolite of theobromine and caffeine, serves as a crucial biomarker in pharmacokinetic and metabolic research. Its history is rooted in the pioneering era of purine chemistry, and its modern analysis relies on established chromatographic techniques. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers engaged in the study of methylxanthine metabolism and its implications for drug development and human health.

References

- 1. Traube Purine Synthesis [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 4. Traube purine synthesis | PPTX [slideshare.net]

- 5. hmdb.ca [hmdb.ca]

- 6. This compound | C7H8N4O3 | CID 83126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. phytohub.eu [phytohub.eu]

- 9. scribd.com [scribd.com]

The Natural Occurrence of 3,7-Dimethyluric Acid in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyluric acid, a metabolite of the methylxanthines theobromine (B1682246) and caffeine (B1668208), is a naturally occurring purine (B94841) derivative found in various biological systems. Its presence is intrinsically linked to the consumption of common dietary products such as coffee, tea, and cocoa. While often considered a minor metabolite, understanding its formation, distribution, and quantification is crucial for a comprehensive view of methylxanthine metabolism and its physiological implications. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its metabolic pathways, quantitative data, and the experimental protocols for its analysis.

I. Metabolic Pathways of this compound Formation

This compound is not synthesized de novo in most organisms but is rather a product of the metabolic breakdown of other methylxanthines. The primary precursor is theobromine (3,7-dimethylxanthine), which itself is a major metabolite of caffeine (1,3,7-trimethylxanthine).

The formation of this compound from theobromine is primarily an oxidation reaction catalyzed by the enzyme xanthine (B1682287) oxidase.[1][2] The metabolic cascade leading to its formation is initiated by the consumption of caffeine- and theobromine-containing products.

Here is a simplified overview of the metabolic pathway:

II. Quantitative Data on the Occurrence of this compound

The concentration of this compound in biological fluids is generally low, reflecting its status as a minor metabolite. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Human Biological Fluids

| Biological Fluid | Concentration Range | Condition | Reference(s) |

| Urine | Median: 0.73 µmol/L | General Population | [3] |

| Urine | ~1% of ingested theobromine dose | After theobromine intake | [4] |

| Plasma | Low to undetectable | Parkinson's Disease study (low detection rate) | [5] |

Table 2: Occurrence of this compound in Animal Models

| Animal Model | Tissue/Fluid | Observation | Reference(s) |

| Rat | Feces | Major metabolite of theobromine-derived radioactivity | [4] |

| Rat | Urine | Oxidation to this compound is greater in females | [4] |

| Mouse | - | Extensive metabolism of theobromine to this metabolite | [4] |

| Rabbit | - | Extensive metabolism of theobromine | [4] |

Table 3: Occurrence of this compound in Microorganisms

| Microorganism | Observation | Reference(s) |

| Aspergillus sydowii PT-2 | Detected as a metabolite of theobromine degradation | [1][6] |

| Aspergillus tamarii PT-7 | Detected as a metabolite of theobromine degradation | [1][6] |

| Pseudomonas putida | Detected as a catabolite of caffeine |

III. Experimental Protocols for the Analysis of this compound

The gold standard for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The following is a generalized protocol synthesized from established methods for methylxanthine analysis.

Protocol: Quantification of this compound in Human Urine by HPLC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.

-

Materials:

-

Urine sample

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

-

Procedure:

-

Thaw frozen urine samples and centrifuge to remove particulate matter.

-

Spike a known volume of the urine supernatant with the internal standard solution.

-

Condition the SPE cartridge by passing methanol followed by water.

-

Load the spiked urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove hydrophilic impurities.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

2. HPLC-MS/MS Analysis

-

Objective: To separate this compound from other components and quantify it using mass spectrometry.

-

Instrumentation:

-

HPLC system with a reverse-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions (Typical):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute analytes of varying polarities.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 30-40 °C

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Precursor ion (e.g., m/z 197) -> Product ion (e.g., m/z 169)

-

Internal Standard: Appropriate precursor and product ions for the labeled standard.

-

-

3. Data Analysis and Quantification

-

Construct a calibration curve using standards of known this compound concentrations.

-

Determine the peak area ratio of the analyte to the internal standard in both the standards and the samples.

-

Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve.

IV. Potential Signaling Pathway Interactions of Methylxanthines

While the direct interaction of this compound with specific signaling pathways is not well-documented, its precursors, caffeine and theobromine, are known to exert their physiological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases (PDEs).[7][8] It is plausible that this compound may have some, albeit likely weaker, activity at these targets.

Adenosine Receptor Antagonism: Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. Methylxanthines, due to their structural similarity to adenosine, can bind to adenosine receptors (primarily A1 and A2A subtypes) and block the binding of adenosine, leading to a stimulant effect.

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a second messenger involved in many cellular processes. By inhibiting PDEs, methylxanthines can increase intracellular levels of cAMP, leading to various physiological effects, including smooth muscle relaxation and cardiac stimulation.[9][10] The specific affinity of this compound for different PDE isoforms is an area for further research.

V. Natural Occurrence in Plants and Microorganisms

The presence of this compound in the plant and microbial kingdoms is not as extensively studied as in animals.

-

Plants: this compound has been reported in the plant genus Cunila.[11] Further research is needed to determine its distribution in other plant species and its biosynthetic origin in these organisms.

-

Microorganisms: Certain fungi, such as Aspergillus sydowii and Aspergillus tamarii, isolated from Pu-erh tea, have been shown to degrade theobromine and produce this compound as a metabolite.[1][6] This suggests a role for microorganisms in the transformation of methylxanthines in the environment. Additionally, some bacteria like Pseudomonas putida can catabolize caffeine, with this compound being one of the intermediates.

Conclusion

This compound is a naturally occurring metabolite whose presence in biological systems is a direct consequence of the metabolism of dietary methylxanthines. While it is considered a minor metabolite in humans, its quantification provides a more complete picture of caffeine and theobromine disposition. The analytical methods for its detection are well-established, relying on the sensitivity and specificity of HPLC-MS/MS. Further research is warranted to explore its potential, if any, direct biological activities and to expand our understanding of its occurrence in the broader biological landscape, including a wider array of plant and microbial species. This knowledge will be valuable for researchers in the fields of nutrition, pharmacology, and drug development.

References

- 1. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Investigating Plasma Metabolomics and Gut Microbiota Changes Associated With Parkinson Disease: A Focus on Caffeine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Secondary Metabolites via LC-MS Analysis of DCM Extracts of Solanum nigrum – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Phosphodiesterase inhibitors: factors that influence potency, selectivity, and action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 11. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

3,7-Dimethyluric Acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-Dimethyluric acid, a key metabolite of the widely consumed methylxanthines, theobromine (B1682246) and caffeine (B1668208). This document details its fundamental chemical and physical properties, metabolic pathways, and known biological activities. Special emphasis is placed on its role in inhibiting uric acid crystallization, a significant factor in urolithiasis. This guide also furnishes detailed experimental protocols for its analysis and discusses its potential, though currently limited, exploration in the realm of drug development.

Chemical and Physical Properties

This compound, a purine (B94841) derivative, is characterized by the following properties.

| Property | Value | Source(s) |

| CAS Number | 13087-49-5 | |

| Molecular Formula | C₇H₈N₄O₃ | |

| Molecular Weight | 196.16 g/mol | |

| IUPAC Name | 3,7-dimethyl-9H-purine-2,6,8-trione | |

| Synonyms | 3,7-DMU, Oxytheobromine | |

| Appearance | Solid | [1] |

| LogP | -1.33 | [1] |

Metabolism and Biosynthesis

This compound is not synthesized endogenously in humans but is a metabolic byproduct of dietary methylxanthines. The primary precursor to this compound is theobromine, which is found in cocoa and chocolate. Caffeine is also a significant source, as it can be metabolized to theobromine.

The biosynthesis from theobromine is primarily catalyzed by the enzyme xanthine (B1682287) dehydrogenase/oxidase in the liver.[2] This conversion involves the oxidation of theobromine. The cytochrome P450 enzyme system also plays a role in the metabolism of theobromine, which can lead to the formation of this compound.

Caption: Metabolic conversion of Theobromine to this compound.

Biological Activity and Potential Therapeutic Relevance

The most well-documented biological activity of this compound is its ability to inhibit the crystallization of uric acid. This is of significant interest in the context of urolithiasis (kidney stone formation).

Inhibition of Uric Acid Crystallization

Studies have demonstrated that this compound can delay the formation of uric acid crystals. It is hypothesized that due to its structural similarity to uric acid, it may interfere with the crystal lattice formation, thereby reducing the rate of crystal growth. This inhibitory effect is a subject of ongoing research for the prevention and management of uric acid-related kidney stones.

Other Potential Pharmacological Effects

While the primary focus of research has been on its effects on uric acid crystallization, as a methylxanthine metabolite, there is potential for other pharmacological activities. However, there is currently limited evidence to suggest significant activity as a phosphodiesterase inhibitor or other classical methylxanthine-related effects. Further research is required to explore its broader pharmacological profile.

Experimental Protocols

Analysis of this compound in Biological Samples

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in biological matrices such as urine.

Objective: To provide a general workflow for the determination of this compound in a urine sample using HPLC with UV detection.

Caption: General experimental workflow for HPLC analysis of this compound.

Detailed Steps:

-

Sample Preparation:

-

Collect a urine sample and centrifuge to remove any solid debris.

-

Condition a solid-phase extraction (SPE) C18 cartridge with methanol (B129727) followed by water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the this compound with a suitable organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Conditions (Illustrative Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 280 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Role in Drug Development

The direct application of this compound as a therapeutic agent is not yet established. Its primary relevance to drug development currently lies in its role as a biomarker for caffeine and theobromine metabolism. Understanding the metabolic profile of these widely consumed substances, including the formation of this compound, is crucial in drug interaction studies and in assessing the activity of drug-metabolizing enzymes like CYP1A2 and xanthine oxidase.

Further investigation into its inhibitory effects on uric acid crystallization may open avenues for its consideration as a lead compound for the development of new treatments for urolithiasis.

Conclusion

This compound is a significant metabolite of dietary methylxanthines with a well-defined role in human metabolism. Its established ability to inhibit uric acid crystallization presents a promising area for future research, particularly in the context of preventing kidney stone formation. While its direct therapeutic applications are currently limited, its importance as a biomarker in metabolic and drug interaction studies is clear. This guide provides a foundational understanding for researchers and professionals in the fields of pharmacology, drug metabolism, and urology.

References

Methodological & Application

Application Note: Quantification of 3,7-Dimethyluric Acid in Human Plasma by HPLC-MS/MS

Abstract

This application note details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 3,7-Dimethyluric Acid in human plasma. This compound, a metabolite of theobromine (B1682246) and a minor metabolite of caffeine, is a relevant biomarker for studying methylxanthine metabolism. The described method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification, making it suitable for pharmacokinetic and metabolomic studies.

Introduction

This compound is a purine (B94841) derivative formed during the metabolism of methylxanthines, primarily theobromine, which is abundant in cocoa products.[1] Its quantification in human plasma is essential for understanding the metabolic pathways of dietary methylxanthines and their physiological effects. HPLC-MS/MS offers the high selectivity and sensitivity required to distinguish and quantify this compound from other structurally similar endogenous compounds in complex biological matrices like plasma. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

1,7-Dimethyluric Acid-d3 (or other suitable stable isotope-labeled analog) as Internal Standard (IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu LC-20AD, Waters ACQUITY UPLC).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX 5500, Agilent 6470).

-

Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is recommended for good retention and separation of polar metabolites.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

Protocols

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Method

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

MS/MS Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow (Desolvation): 800 L/hr

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 197.06 | 169.05 | 150 | 25 |

| This compound (Qualifier) | 197.06 | 140.03 | 150 | 35 |

| 1,7-Dimethyluric Acid-d3 (IS) | 200.08 | 172.07 | 150 | 25 |

Data Presentation

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 5 | < 10% | < 12% | 90 - 110% |

| Medium | 100 | < 10% | < 12% | 90 - 110% |

| High | 800 | < 10% | < 12% | 90 - 110% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 5 | > 85% | < 15% |

| High | 800 | > 85% | < 15% |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Simplified metabolic pathway of methylxanthines leading to dimethyluric acids.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, ensures accurate and precise results. This method is well-suited for clinical and preclinical research aimed at understanding methylxanthine metabolism.

References

Analytical method for 3,7-Dimethyluric Acid detection in urine samples

Application Note: Analysis of 3,7-Dimethyluric Acid in Human Urine

Abstract

This application note describes a robust and sensitive method for the quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a metabolite of theobromine (B1682246) and caffeine (B1668208), serves as a potential biomarker for dietary intake and metabolic activity.[1] The presented protocol outlines procedures for sample collection, preparation, and LC-MS/MS analysis, providing a reliable workflow for researchers, scientists, and drug development professionals.

Introduction

This compound is a methylxanthine metabolite found in human urine. Its concentration can be indicative of the consumption of dietary methylxanthines such as caffeine and theobromine. Accurate and precise measurement of this compound is crucial for studies in nutrition, pharmacology, and disease biomarker discovery. This note details a validated LC-MS/MS method that offers high selectivity and sensitivity for the analysis of this compound in a complex biological matrix like urine.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., 13C-labeled this compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Method Validation Parameters

The analytical method was validated for linearity, limit of quantification (LOQ), accuracy, and precision. The results demonstrate the method's suitability for the intended application.

| Parameter | Result |

| Linearity (r²) | > 0.995[2] |

| Limit of Quantification (LOQ) | 10–40 ng/mL[2] |

| Accuracy (% Recovery) | 85.8–109.7%[2] |

| Precision (%RSD) | 1.4–13.3%[2] |

Detailed Protocols

Urine Sample Collection and Storage

To ensure sample integrity, proper collection and storage procedures are critical.

-

Collection: Collect mid-stream urine samples. For studies investigating temporal metabolic trends, timed or 24-hour urine collections may be appropriate.[3][4]

-

Preservation: If not analyzed immediately, samples should be stored at -80°C to minimize degradation of metabolites.[5] Avoid repeated freeze-thaw cycles.[5]

-

Initial Processing: Centrifuge the urine sample at a low temperature (e.g., 4°C) to remove cells and other particulate matter.[5]

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner samples and to pre-concentrate the analyte.

-

Dilution: Add 100 µL of the urine sample to 10 mL of 0.1% acetic acid containing the internal standard.[6]

-

SPE Cartridge Conditioning: Pre-activate a Sep-Pak C18 SPE cartridge.[6]

-

Sample Loading: Pass 1 mL of the diluted urine mixture through the conditioned cartridge.[6]

-

Washing: Wash the cartridge twice with 1 mL of 0.1% formic acid.[6]

-

Elution: Elute the analyte with 1 mL of methanol.[6]

-

Drying: Dry the eluate under a stream of nitrogen gas.[6]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% acetic acid/acetonitrile, 90:10).[6]

-

Analysis: Inject a 5 µL aliquot into the LC-MS/MS system.[6]

Sample Preparation Protocol: "Dilute and Shoot"

This is a simpler and faster method suitable for high-throughput analysis.

-

Dilution: Dilute the urine sample with a buffer solution (e.g., 25 mM ammonium (B1175870) formate, pH 2.75) containing the internal standard. A 1:1 to 1:4 dilution ratio is common.[5][7]

-

Centrifugation: Centrifuge the diluted sample to remove any precipitated proteins or particulates.[7]

-

Filtration: Filter the supernatant through a 0.22 µm filter.[5]

-

Analysis: Inject the filtered sample directly into the LC-MS/MS system.

LC-MS/MS Analysis Protocol

-

LC Column: A C18 reversed-phase column is commonly used (e.g., Waters HSS C18, 3.0 × 100 mm, 1.7 µm).[8]

-

Mobile Phase A: 0.1% Formic acid in water.[8]

-

Mobile Phase B: Acetonitrile.[8]

-

Flow Rate: 0.5 mL/min.[8]

-

Gradient Elution:

-

0–1 min: 2% B

-

1–3 min: 2–55% B

-

3–8 min: 55–100% B

-

8–13 min: 100% B

-

13–13.1 min: 100–2% B

-

13.1–18 min: 2% B[8]

-

-

Injection Volume: 5 µL.[6]

-

Column Temperature: 45 °C.[8]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

-

MS Detection: Multiple Reaction Monitoring (MRM).[6]

Quantitative Data Summary

| Method | Sample Preparation | LOQ | Linearity (r²) | Accuracy (%) | Precision (%) | Reference |

| LC-MS/MS | Dilution & Centrifugation | ≤25 nM | Not Specified | Not Specified | <6.5% (intra-day), <4.8% (inter-day) | [7] |

| LC-MS/MS | Solid-Phase Extraction | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| LC-MS/MS | Dilution | 10-40 ng/mL | >0.995 | 85.8-109.7 | 1.4-13.3 | [2] |

| HPLC-DAD-ESI-MS | Solid-Phase Extraction | 0.003–0.251 ng/mL | ≥ 0.97 | Not Specified (Recovery 76-111%) | <15.71% | [9] |

Visualizations

Caption: Metabolic origin of this compound.

Caption: Overview of the analytical workflow.

Caption: Decision guide for sample preparation.

References

- 1. This compound | C7H8N4O3 | CID 83126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. enghusen.dk [enghusen.dk]

- 8. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analysis of 3,7-Dimethyluric Acid

Introduction

3,7-Dimethyluric acid is a metabolite of the methylxanthines theobromine (B1682246) and caffeine (B1668208), which are commonly found in dietary sources like chocolate, coffee, and tea.[1][2] As a biomarker, this compound in biological fluids such as urine and plasma can provide insights into methylxanthine metabolism and has been studied in various physiological and pathological contexts.[1][3] Accurate quantification of this compound is crucial for metabolic studies and clinical research, necessitating robust and efficient sample preparation techniques to remove interfering substances from complex biological matrices.[2]

This document provides detailed application notes and protocols for the primary sample preparation techniques used in the analysis of this compound: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). These methods are applicable to common biological matrices such as urine and plasma.

Metabolic Pathway of this compound

This compound is primarily formed from the metabolism of theobromine (3,7-dimethylxanthine). Theobromine itself is a metabolite of caffeine (1,3,7-trimethylxanthine). The direct oxidation of theobromine leads to the formation of this compound.[4]

Experimental Protocols

The selection of an appropriate sample preparation method depends on the biological matrix, the required level of cleanliness, and the desired concentration of the analyte. The following protocols are generalized from methods used for methylxanthines and methyluric acids and should be optimized for specific laboratory conditions and analytical instrumentation.

Protocol 1: Solid Phase Extraction (SPE) from Urine

SPE is a highly selective method that can provide excellent sample cleanup and analyte concentration.[5] Reversed-phase cartridges, such as Oasis HLB or C18, are commonly used for the extraction of methyluric acids from aqueous matrices like urine.[6]

Materials:

-

SPE cartridges (e.g., Oasis HLB, 200 mg)

-

Urine sample

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

SPE vacuum manifold

-

Collection tubes

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the sample at 4000 rpm for 10 minutes to remove particulate matter.

-

Acidify the supernatant with formic acid to a final concentration of 2% to ensure the analyte is in a neutral form for optimal retention on the reversed-phase sorbent.[7]

-

-

Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 3 mL of methanol.

-

Equilibrate the cartridges with 3 mL of water. Do not allow the cartridges to dry out.[5]

-

-

Sample Loading:

-

Load 1-2 mL of the pre-treated urine sample onto the conditioned cartridge.

-

Apply a slow, steady vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 3 mL of water to remove polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

-

-

Elution:

-

Place clean collection tubes in the manifold.

-

Elute the this compound from the cartridge with 2 x 1.5 mL aliquots of methanol.[6]

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your analytical method (e.g., 10% methanol in water).

-

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma

LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. For methylxanthines and their metabolites in plasma, a common approach involves extraction with an organic solvent mixture.[8]

Materials:

-

Plasma sample

-

Isopropanol (HPLC grade)

-

Chloroform (HPLC grade) or Diethyl ether/Dichloromethane mixture

-

Centrifuge tubes (e.g., 15 mL polypropylene)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Water bath

Procedure:

-

Sample Preparation:

-

Pipette 1 mL of plasma into a 15 mL centrifuge tube.

-

Add an internal standard if required.

-

-

Extraction:

-

Add 5 mL of an extraction solvent mixture, such as chloroform/isopropanol (80:20, v/v).[8]

-

Vortex the mixture vigorously for 2 minutes.

-

-

Phase Separation:

-

Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Collection:

-

Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

-

-

Dry-down and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in a suitable volume of mobile phase for analysis.

-

Protocol 3: Protein Precipitation (PP) from Plasma or Serum

Protein precipitation is a rapid method for removing the bulk of proteins from plasma or serum samples. It is often used for high-throughput analysis where extensive cleanup is not required. Acetonitrile (B52724) is a common precipitating agent.[9]

Materials:

-

Plasma or serum sample

-

Acetonitrile (cold, HPLC grade)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Precipitation:

-

Pipette 200 µL of plasma or serum into a microcentrifuge tube.

-